molecular formula C8H15NO B1466199 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine CAS No. 944142-47-6

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

Cat. No.: B1466199
CAS No.: 944142-47-6
M. Wt: 141.21 g/mol
InChI Key: FXUQQEAOOMSXHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran at low temperatures, followed by gradual warming and workup .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane or tetrahydropyran rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

  • 1-Tetrahydro-2H-pyran-4-YLmethylamine
  • 4-Aminomethyltetrahydropyran
  • 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Uniqueness: 1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine stands out due to its combination of a cyclopropane ring and a tetrahydropyran ring, which imparts unique chemical and physical properties. This structural motif is less common in similar compounds, making it a valuable scaffold for developing new molecules with diverse applications .

Properties

IUPAC Name

1-(oxan-4-yl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUQQEAOOMSXHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combined tetrahydro-2H-pyran-4-carbonitrile (1.000 g, 9.00 mmol) and titanium (IV)isopropoxide (2.90 mL, 9.90 mmol) in ether (45.0 mL), then ethylmagnesium bromide (6.60 mL, 19.79 mmol) was added and the reaction was allowed to warm to room temperature for 1 hour. The reaction was stirred for an additional 30 minutes and boron trifluoride etherate (2.280 mL, 18.0 mmol) was added and the reaction was stirred for 2 hours. The reaction was then diluted with 10 mL water and 20 mL 1 N HCl and extracted twice with 200 mL EtOAc. The organic layers were combined and concentrated to afford the title compound (850 mg, 53.5%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.9 mL
Type
catalyst
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
53.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
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1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
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1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
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1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
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1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine
Reactant of Route 6
1-(Tetrahydro-2H-pyran-4-YL)cyclopropanamine

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